1,1,2,2-Tetra(pyridin-4-yl)ethene CAS 2040295-11-0 properties
1,1,2,2-Tetra(pyridin-4-yl)ethene CAS 2040295-11-0 properties
[1]
Abstract
1,1,2,2-Tetra(pyridin-4-yl)ethene (CAS 2040295-11-0), often abbreviated as TPyE or TPE-4py , is a rigid, tetradentate nitrogenous ligand and a functional Aggregation-Induced Emission (AIE) luminogen.[1][2][3] Unlike its phenyl-extended analogue (Tetrakis(4-pyridylphenyl)ethylene), TPyE offers a compact, high-density coordination geometry ideal for constructing microporous Metal-Organic Frameworks (MOFs) and Hydrogen-bonded Organic Frameworks (HOFs). This guide details its physicochemical properties, McMurry coupling-based synthesis, and applications in supramolecular chemistry, specifically for sensing and potential drug delivery vectors.
Part 1: Chemical Identity & Physicochemical Properties[1][4]
Chemical Identity[1]
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IUPAC Name: 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrapyridine
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CAS Number: 2040295-11-0
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Molecular Formula: C₂₂H₁₆N₄
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Molecular Weight: 336.39 g/mol
Critical Distinction: Researchers must distinguish this compound from 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene (CAS 1227195-24-5). The latter contains phenyl spacers between the ethylene core and the pyridine rings, significantly altering pore size in MOF applications. CAS 2040295-11-0 refers strictly to the directly substituted ethylene.
Physicochemical Properties Table[1][4]
| Property | Value / Description |
| Physical State | Solid, Light Yellow to Yellow Powder |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Low solubility in water; Soluble in aqueous acid (pH < 4) |
| Melting Point | >300 °C (Decomposition typically occurs before melting in air) |
| pKa | ~5.2 (Pyridine nitrogen), capable of tetra-protonation |
| Fluorescence | Weak emission in solution (dissolved); Strong emission in aggregate/solid state (AIE active) |
| Coordination Geometry | Tetradentate divergent ligand; Propeller-shaped geometry (D₂ symmetry) |
| Absorption Max ( | ~300–350 nm (Solvent dependent) |
| Emission Max ( | ~450–550 nm (Blue-Green, highly dependent on aggregation and protonation state) |
Part 2: Synthesis & Fabrication[1]
Synthetic Pathway: McMurry Coupling
The most robust synthesis for sterically crowded tetra-substituted ethylenes is the McMurry coupling of the corresponding ketone. For TPyE, the precursor is di(4-pyridyl)methanone .
Reaction Logic: The reaction utilizes low-valent titanium (generated in situ from TiCl₄ and Zn) to reductively couple two ketone molecules. The titanium species acts as a template, binding the oxygen atoms and facilitating the formation of the central double bond despite significant steric hindrance.
Experimental Protocol
Reagents:
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Di(4-pyridyl)methanone (1.0 eq)
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Titanium(IV) chloride (TiCl₄) (4.0 eq)
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Zinc dust (Zn) (8.0 eq)
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Dry Tetrahydrofuran (THF) (Solvent)
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Pyridine (Catalytic, optional)
Step-by-Step Methodology:
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Catalyst Preparation: Under an inert atmosphere (Argon/N₂), suspend Zinc dust in dry THF in a multi-neck flask. Cool to 0°C.
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Titanium Addition: Dropwise add TiCl₄ to the Zn suspension. Caution: Exothermic reaction. A yellow complex will form, darkening to black/blue upon reflux, indicating the formation of low-valent Ti(0)/Ti(II) species.
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Reflux Activation: Heat the mixture to reflux for 2 hours to ensure complete formation of the active McMurry reagent.
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Substrate Addition: Dissolve di(4-pyridyl)methanone in dry THF and add it slowly to the refluxing titanium mixture.
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Coupling: Continue reflux for 12–24 hours. The reaction progress can be monitored by TLC (DCM/MeOH eluent).
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Quenching: Cool to room temperature. Quench carefully with 10% aqueous K₂CO₃ or dilute NaOH. Note: Acid quenching may protonate the product, making extraction difficult.
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Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).
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Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization from Ethanol/DCM or column chromatography (Silica gel, DCM/MeOH gradient).
Visualization: Synthesis Logic
Caption: Figure 1. McMurry coupling pathway for TPyE synthesis via reductive dimerization of di(4-pyridyl)methanone.
Part 3: Functional Applications in Drug Development & Sensing
While TPyE itself is not a drug, its role as a linker in Metal-Organic Frameworks (MOFs) makes it a critical component in advanced drug delivery systems (DDS) and biosensors.
MOF Construction (Porous Carriers)
TPyE acts as a 4-connected node. When combined with metal centers (e.g., Zn²⁺, Cd²⁺, Ag⁺), it forms 3D porous networks.
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Mechanism: The pyridyl nitrogens coordinate to metal ions. The "propeller" twist of the ethylene core prevents efficient packing, thereby generating intrinsic porosity.
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Drug Delivery Potential: The pores of TPyE-based MOFs can encapsulate small molecule drugs (e.g., 5-Fluorouracil, Ibuprofen). The pH-sensitivity of the pyridine-metal bond allows for stimuli-responsive release in acidic tumor microenvironments (pH 5.0–6.0).
Aggregation-Induced Emission (AIE) & Sensing
TPyE exhibits AIE.[1][2][6][7][8][9] In dilute solution, the phenyl/pyridyl rings rotate freely, dissipating excited state energy non-radiatively. In the aggregated state (or restricted inside a MOF), rotation is blocked, turning on fluorescence.[2]
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Sensing Application: Detection of volatile organic compounds (VOCs) or biomarkers.
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Mechanism: Analyte binding (e.g., formaldehyde, acid vapors) interacts with the pyridyl lone pairs or intercalates into the lattice, altering the fluorescence intensity or wavelength.
Visualization: MOF Assembly & Sensing
Caption: Figure 2.[10] Assembly of TPyE-based MOFs and their logic for pH-responsive drug delivery.
Part 4: Experimental Protocols
Protocol: Synthesis of Zn-TPyE MOF (Representative)
This protocol describes the formation of a coordination polymer using TPyE, suitable for fluorescence sensing experiments.
Materials:
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1,1,2,2-Tetra(pyridin-4-yl)ethene (TPyE) (0.05 mmol)
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Zn(NO₃)₂·6H₂O (0.1 mmol)
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Terephthalic acid (optional co-ligand for pillared structures)
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Solvent: DMF/Ethanol/Water (2:1:1 v/v)
Procedure:
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Dissolution: Dissolve TPyE in the DMF/Ethanol mixture. Sonicate to ensure complete dissolution.
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Mixing: Add the Zinc salt solution (in water) to the ligand solution.
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Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave.
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Heating: Heat at 100°C for 48 hours.
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Harvesting: Cool slowly to room temperature (5°C/hour) to promote crystal growth.
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Washing: Filter the light yellow crystals and wash with fresh Ethanol to remove unreacted ligands.
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Activation: Dry under vacuum at 80°C for 12 hours to remove solvent molecules from the pores.
Protocol: AIE Characterization
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Stock Solution: Prepare a 10 µM solution of TPyE in pure THF (good solvent).
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Aggregation: Prepare a series of mixtures with increasing water fraction (
: 0% to 99%). Water acts as a poor solvent, forcing TPyE to aggregate. -
Measurement: Record Photoluminescence (PL) spectra (
nm). -
Observation: Expect weak emission at
and a dramatic emission enhancement (turn-on) at .
References
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Sigma-Aldrich. 1,1,2,2-Tetra(pyridin-4-yl)ethene Product Data. Link
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Gabr, M. T., & Pigge, F. C. (2018).[11] Salts and Co-Crystalline Assemblies of Tetra(4-Pyridyl)Ethylene with Di-Carboxylic Acids.[9][12][13] Crystals, 8(1), 41. Link
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Wu, Z., et al. (2018). Structure-dependent luminescence of tetra-(4-pyridylphenyl)ethylene: a first-principles study. Physical Chemistry Chemical Physics, 20, 1506-1514. (Note: Discusses the extended analogue, relevant for comparative AIE mechanisms). Link
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PubChem. 1,1,2,2-Tetra(pyridin-4-yl)ethene Compound Summary. Link
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Mukaiyama, T., et al. (1973). New method for the reductive coupling of carbonyl compounds to olefins. Chemistry Letters. (Foundational McMurry coupling reference).
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